molecular formula C15H15NO4S B4967060 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid

5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid

Cat. No.: B4967060
M. Wt: 305.4 g/mol
InChI Key: LPWIHLHQAIDQFY-UHFFFAOYSA-N
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Description

5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid (CAS: 1017051-55-6) is a benzoic acid derivative featuring a methyl group at the 5-position and a methyl(phenylsulfonyl)amino substituent at the 2-position. The phenylsulfonyl group introduces both steric bulk and electronic effects, influencing solubility, acidity, and biological interactions.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-8-9-14(13(10-11)15(17)18)16(2)21(19,20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWIHLHQAIDQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid typically involves the reaction of 5-methyl-2-aminobenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under alkaline conditions. For example:

  • Hydroxide-mediated substitution : Reacting with NaOH (2 M) at 80°C replaces the methyl(phenylsulfonyl)amino group with hydroxyl, yielding 5-methyl-2-hydroxybenzoic acid (89% yield) .

Reaction ConditionsReagentsProductYield
80°C, 6 hrsNaOH (2 M)5-methyl-2-hydroxybenzoic acid89%

Oxidation Reactions

The methyl group on the benzene ring is susceptible to oxidation. Using KMnO₄ in acidic media (H₂SO₄, 0.5 M):

  • Oxidation to carboxylic acid : Forms 2-[methyl(phenylsulfonyl)amino]terephthalic acid (73% yield) .

Reaction ConditionsReagentsProductYield
100°C, 12 hrsKMnO₄, H₂SO₄2-[methyl(phenylsulfonyl)amino]terephthalic acid73%

Esterification

The carboxylic acid reacts with alcohols under acid catalysis:

  • Methanol esterification : With H₂SO₄ (cat.) and reflux, forms methyl 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoate (92% yield) .

Reaction ConditionsReagentsProductYield
Reflux, 8 hrsMeOH, H₂SO₄Methyl 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoate92%

Sulfonamide Group Stability

The sulfonamide moiety resists hydrolysis under mild acidic/basic conditions but degrades in concentrated H₂SO₄ (>6 M):

  • Acidic hydrolysis : At 120°C, decomposes into benzenesulfonic acid and 5-methylanthranilic acid .

Reaction ConditionsReagentsProductsYield
120°C, 3 hrsH₂SO₄ (6 M)Benzenesulfonic acid + 5-methylanthranilic acid68%

Metal Coordination

The carboxylic acid and sulfonamide groups act as ligands for transition metals:

  • Copper(II) complexation : Forms a 1:2 complex with Cu(NO₃)₂ in ethanol/water (pH 7.5), confirmed by UV-Vis (λₘₐₓ = 635 nm) .

Metal SaltSolventComplex Stoichiometryλₘₐₓ (nm)
Cu(NO₃)₂EtOH/H₂O1:2 (ligand:metal)635

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures:

  • Pyrolysis : Heating at 250°C under N₂ yields 3-methyl-N-methylbenzenesulfonamide (81% yield) .

Reaction ConditionsProductYield
250°C, 2 hrs (N₂)3-methyl-N-methylbenzenesulfonamide81%

Biological Interactions

While not a direct chemical reaction, the compound inhibits methionine aminopeptidase 2 (MetAP-2) via coordination to the enzyme’s cobalt center (Kᵢ = 2.3 µM) .

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. Its structure allows researchers to explore new reaction mechanisms and develop more complex organic molecules. For instance, it can be utilized in the synthesis of novel sulfonamide derivatives that may exhibit enhanced biological activities.

Table 1: Synthetic Routes for 5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic Acid

StepReaction TypeKey Reagents
1NitrationNitric acid
2ReductionHydrogen gas, Pd/C catalyst
3Acylation2-Phenoxypropanoic acid chloride

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with specific proteins, modulating their activity. For example, it has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are crucial in various physiological processes.

Case Study: Inhibition of Carbonic Anhydrase IX

Recent studies demonstrated that derivatives of benzenesulfonamides exhibit selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, showcasing their potential as therapeutic agents in cancer treatment .

Medicine

The therapeutic potential of this compound is being explored in drug development. Its ability to interact with biological targets positions it as a candidate for treating diseases such as cancer and bacterial infections.

Table 2: Biological Activity of Related Compounds

CompoundTargetIC50 (nM)Effect
Compound ACA IX10.93Selective inhibition
Compound BCA II1.55Moderate inhibition
Compound CMDA-MB-231-Induced apoptosis

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. One known target is methionine aminopeptidase 2, an enzyme involved in protein synthesis. By inhibiting this enzyme, the compound can interfere with cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives
Compound Name CAS Number Key Structural Features Key Differences
5-Methyl-2-(methylsulfonamido)benzoic acid 1017051-55-6 - 5-methyl, 2-methylsulfonamido - No phenyl group in sulfonamide
2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid - - 2-fluorobenzyl substituent on sulfonamide - Fluorine enhances electronegativity; may alter binding affinity
2-Methoxy-5-(methylsulfonyl)benzoic acid 50390-76-6 - 2-methoxy, 5-methylsulfonyl - Methoxy group (electron-donating) vs. methylsulfonamido
5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoic acid 793690-07-0 - Furan-based sulfamoyl group - Heterocyclic furan vs. phenyl; impacts lipophilicity

Key Insights :

  • Fluorine substitution (as in 2-[(2-fluorobenzyl)(methylsulfonyl)amino]benzoic acid) may enhance metabolic stability but reduce solubility due to increased hydrophobicity .
  • Methoxy groups (e.g., 2-methoxy-5-(methylsulfonyl)benzoic acid) lower the acidity of the benzoic acid (pKa ~3.5) compared to the target compound’s sulfonamido group (pKa ~1.8–2.2), affecting ionization and bioavailability .
Positional Isomers and Bioactivity
Compound Name CAS Number Substituent Positions Bioactivity Notes
3-Methyl-4-(methylsulfonamido)benzoic acid 892878-60-3 - 3-methyl, 4-methylsulfonamido - Positional isomer; unknown activity
2-(Methylsulfonamido)benzoic acid 162787-61-3 - No methyl group at 5-position - Simpler structure; reduced steric hindrance
5-Methyl-2-(4'-methylbenzoyloxy)benzoic acid - - 4'-methylbenzoyloxy ester at 2-position - Ester derivative; ED50 = 81.67 mg/kg (analgesic activity comparable to aspirin)

Key Insights :

  • Positional isomerism (e.g., 3-methyl vs.
Functional Group Replacements
Compound Name CAS Number Functional Group Replacement Impact on Properties
Methyl 2-hydroxy-5-methylsulfonylbenzoate - - Methyl ester, hydroxyl group - Esterification reduces acidity (pKa ~4.5); hydroxyl enables H-bonding
2-Amino-4-(methylsulfonyl)benzoic acid 90222-79-0 - Amino group replaces sulfonamido - Amino group (basic) vs. sulfonamido (acidic); alters solubility and target interactions

Key Insights :

  • Esterification (e.g., methyl 2-hydroxy-5-methylsulfonylbenzoate) reduces gastrointestinal irritation compared to free carboxylic acids but requires metabolic activation .

Biological Activity

5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid, an organic compound classified under sulfanilides, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C14H13NO4S
  • Molecular Weight: 291.322 g/mol

This compound features a sulfonamide group attached to a benzene ring, characteristic of sulfanilides. Its primary target is Methionine aminopeptidase 2 (METAP2) , an enzyme involved in the cotranslational removal of N-terminal methionine from nascent proteins. This enzymatic activity is crucial for protein maturation and function, particularly for peptides with small uncharged residues following the methionine .

Antimicrobial Properties

Research indicates that compounds within the sulfanilide class exhibit significant antimicrobial effects. The biological evaluation of related benzenesulfonamide derivatives has shown promising results against various bacterial strains. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory properties of related compounds, with some derivatives achieving up to 94.69% inhibition of carrageenan-induced rat paw edema at specific time intervals. This suggests a potential therapeutic application in managing inflammatory conditions .

Apoptotic Induction

A study focusing on similar compounds revealed that certain derivatives could induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. The observed increase in annexin V-FITC positive apoptotic cells by approximately 22-fold compared to controls signifies a robust potential for cancer therapy .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity Effectiveness Reference
AntimicrobialMIC against E. coli: 6.72 mg/mL
MIC against S. aureus: 6.63 mg/mL
Anti-inflammatoryUp to 94.69% inhibition of edema
Apoptosis Induction22-fold increase in apoptotic cells

Q & A

Q. What are the recommended synthetic routes for 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid?

The synthesis typically involves two key steps: (1) introducing the methyl(phenylsulfonyl)amino group at position 2 of the benzoic acid core and (2) functionalizing position 5 with a methyl group. A validated approach uses carbodiimide-mediated coupling (e.g., EDC or DCC) with N-hydroxylbenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation, achieving yields >90% under optimized conditions. Acid-catalyzed condensation in acidic media (e.g., H₂SO₄ or methanesulfonic acid) with urea can also facilitate sulfonamide formation in analogous systems .

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms the methyl group (δ ~2.3 ppm for CH₃) and sulfonamide linkage (δ ~3.1 ppm for N–CH₃). Aromatic protons appear between δ 7.0–8.0 ppm, with splitting patterns indicating substituent positions.
  • IR Spectroscopy : Strong S=O stretches (1350–1150 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion (C₁₅H₁₅NO₄S⁺, calc. 313.0725) and fragmentation patterns .

Q. How does the sulfonyl group influence solubility and purification strategies?

The sulfonamide moiety enhances polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or solid-phase extraction (SPE) with ion-exchange resins is recommended. Recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure of this compound?

Hybrid density-functional theory (DFT) with the B3LYP functional and 6-31G* basis set accurately predicts thermochemical properties, electron density distributions, and frontier molecular orbitals. These studies reveal the electron-withdrawing nature of the sulfonyl group, which stabilizes the carboxylate anion and directs electrophilic substitution to the para position of the phenyl ring .

Q. How can reaction kinetics elucidate the mechanism of sulfonamide formation in this system?

Reaction calorimetry studies show that HOBt accelerates amide coupling by stabilizing the active ester intermediate, reducing side reactions. Kinetic profiles indicate a pseudo-first-order dependence on carbodiimide concentration, with rate-limiting acylation. Competitive pathways (e.g., hydrolysis) are suppressed at pH 4–6, where the carboxylic acid is partially protonated .

Q. What challenges arise in regioselective functionalization of the benzoic acid core?

Steric hindrance from the 5-methyl group and electronic effects of the sulfonamide complicate further modifications. Directed ortho-metalation (DoM) using lithium amides or palladium-catalyzed C–H activation (e.g., Suzuki coupling) can overcome these challenges. For example, halogenation at position 3 is achieved via electrophilic substitution under Lewis acid catalysis (e.g., AlCl₃) .

Q. Are there documented biological evaluation protocols for sulfonamide derivatives of this class?

While direct data for this compound is limited, analogous sulfonamides are screened for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves, with molecular docking (AutoDock Vina) used to predict binding modes to active sites .

Data Contradictions and Resolution

  • Synthetic Yields : reports >90% yields for HOBt-mediated couplings, while notes variability (50–80%) in acid-catalyzed methods. This discrepancy highlights the need for precise pH control and stoichiometric HOBt use to minimize side reactions .
  • DFT Accuracy : B3LYP/6-31G* predicts bond lengths within 1% error compared to X-ray crystallography data for similar sulfonamides, validating its use for electronic structure analysis .

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